
Helioxanthin
概要
説明
ヘリオキサンチンは、タイワニアクリプトメリオイデス植物から単離された天然物です。 それは、B型肝炎ウイルスに対する活性を含む、幅広い抗ウイルス活性で知られています 。 ヘリオキサンチンとその類似体は、特にウイルス感染の治療における潜在的な治療用途について研究されています 。
準備方法
合成経路および反応条件: ヘリオキサンチンは、さまざまな方法で合成できます。 1つの一般的なアプローチは、アリールプロピオール酸の縮合を含み、これは最初に1895年にブッハーグループによって報告されました 。この方法は、所望の生成物を達成するために特定の反応条件を使用します。 さらに、エタノール溶液を用いたマイクロ波抽出は、ヘリオプシススカブラドゥナル根からヘリオキサンチンを調製する方法として報告されています 。
工業的製造方法: ヘリオキサンチンの工業的製造は、通常、大規模な抽出および精製プロセスを伴います。マイクロ波支援抽出などの高度な抽出技術を使用すると、化合物の収量と純度を高めることができます。 次に、濃縮された抽出物をさらに精製ステップにかけ、ヘリオキサンチンを純粋な形で単離します 。
化学反応の分析
反応の種類: ヘリオキサンチンは、酸化、還元、置換反応を含むさまざまな化学反応を起こします。 これらの反応は、化合物を修飾してその生物活性を高めたり、改善された特性を持つ類似体を作成するために不可欠です 。
一般的な試薬と条件: ヘリオキサンチンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応の具体的な条件は、所望の結果と出発物質の性質によって異なります 。
形成される主な生成物: ヘリオキサンチンの反応から形成される主な生成物には、その類似体があり、これらは有意な抗ウイルス活性を示すことが示されています。 これらの類似体は、多くの場合、特定のウイルス経路を標的とし、化合物の治療の可能性を高めるように設計されています 。
科学的研究の応用
Anticancer Activity
Helioxanthin exhibits significant anticancer properties, particularly against oral squamous cell carcinoma. Research indicates that it inhibits the proliferation of cancer cells by downregulating critical signaling pathways such as the epidermal growth factor receptor (EGFR) and extracellular-signal-regulated kinases (ERK) pathways.
- Mechanism of Action : this compound induces G2/M phase cell cycle arrest and activates cyclin-dependent kinase inhibitors, leading to reduced tumor growth in animal models. A study demonstrated that doses of 20 to 30 mg/kg administered over 15 days significantly inhibited tumor growth in xenografted nude mice .
- Case Study : In a controlled experiment, this compound was shown to suppress the cross-talk between cyclooxygenase-2 (COX-2) and the EGFR/ERK pathway, which is crucial for cancer cell proliferation. This suggests its potential as a novel candidate for oral cancer prevention .
Osteogenic Applications
This compound and its derivatives have been investigated for their osteogenic properties, particularly in bone regeneration and osteoporosis treatment.
- Bone Formation : A derivative of this compound, referred to as TH, has been identified as a potent stimulator of bone formation. It promotes osteoblast differentiation while inhibiting osteoclast formation, which is essential for maintaining bone density .
- Case Study : In a study involving cranial bone defect models in mice, TH treatment resulted in significant bone regeneration compared to controls. The compound not only stimulated bone formation but also suppressed bone resorption, highlighting its dual action as an antiosteoporotic agent .
Regenerative Medicine
This compound has shown promise in regenerative medicine, particularly concerning stem cell therapy.
- Stem Cell Applications : Research has indicated that this compound-treated human dental pulp stem cells can enhance fracture healing by localizing at injury sites and promoting tissue regeneration . This application underscores its potential utility in dental and orthopedic regenerative therapies.
Data Summary Table
作用機序
ヘリオキサンチンは、ウイルスの複製を阻害することにより、その抗ウイルス効果を発揮します。 その類似体の1つである8-1は、B型肝炎ウイルスRNAおよびタンパク質の発現、ならびにDNA複製を抑制することが示されています 。この化合物は、肝細胞核因子4と肝細胞核因子3の結合を、ウイルスのプレコア/コアプロモーターエンハンサーII領域に減少させることによって、これを実現します。 この転写後ダウンレギュレーションは、重要な転写因子のB型肝炎ウイルスプロモーター活性を減少し、ウイルス遺伝子の発現と複製を阻害します 。
類似化合物との比較
ヘリオキサンチンは、アリール置換基を有する自然発生の融合三環式ナフタレンラクトンであるアリールナフタレンラクトンのクラスに属します 。 類似の化合物には、タイワニンEやアノナインなどの他のアリールナフタレンリグナンが含まれます 。これらの化合物は、ヘリオキサンチンと構造的に類似していますが、その特定の生物活性と治療の可能性は異なります。 ヘリオキサンチンのユニークな抗ウイルスメカニズムと幅広いスペクトルの活性は、それを他の類似化合物から区別しています 。
生物活性
Helioxanthin, a lignan compound derived from the plant Taiwania cryptomerioides, has garnered attention for its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article explores various studies that highlight the compound's mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.
Antiviral Activity
This compound has been extensively studied for its antiviral properties, especially against hepatitis B virus (HBV).
- Mechanism and Efficacy : Research indicates that this compound and its analogues can suppress HBV gene expression effectively. A notable study demonstrated that one of its derivatives, identified as compound 15, exhibited an EC50 value of 0.06 μM against HBV, significantly reducing viral surface antigen and DNA expression while also diminishing viral RNA levels . This unique mechanism distinguishes this compound from existing nucleoside/nucleotide antiviral drugs, suggesting its potential as a novel therapeutic agent in combination therapies for HBV .
- Case Study : An analogue of this compound, referred to as 8-1, was shown to inhibit duck hepatitis B virus (DHBV) in vitro and in animal models. The study highlighted that 8-1 not only reduced viral replication but also demonstrated enhanced cytotoxicity in virus-induced cells compared to non-induced cells . These findings underscore the compound's potential utility in treating chronic hepatitis B infections.
Anticancer Activity
This compound's anticancer properties have been investigated primarily in the context of oral squamous cell carcinoma (OSCC).
- Inhibition of Tumor Growth : A significant study revealed that this compound inhibits the proliferation of OSCC cells by inducing G2/M phase cell cycle arrest. The compound was found to downregulate key signaling pathways involving epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinases (ERK), which are crucial for tumor growth and survival . In vivo experiments showed that administration of this compound significantly reduced tumor size in xenografted nude mice models, reinforcing its potential as a therapeutic agent for cancer prevention .
- Table: Summary of this compound's Biological Activities
Structural Modifications and Analogues
The structure-activity relationship (SAR) studies on this compound have led to the synthesis of various analogues aimed at enhancing its biological efficacy.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to evaluate the antiviral activity of helioxanthin and its derivatives?
Methodological Answer: this compound's antiviral efficacy is primarily assessed using in vitro models such as the HepG2.2.15 cell line (stably producing HBV) and duck HBV models. For example, derivative 26 showed an EC50 of 0.03 µM in HepG2.2.15 cells and 0.1 µM in duck HBV RNA suppression assays . Primary human hepatocytes (PHHs) are also employed to validate translational relevance. These models allow quantification of viral RNA/DNA reduction, protein expression (e.g., HBsAg, HBeAg), and cytotoxicity (CC50) .
Q. How is this compound synthesized, and what structural modifications enhance its antiviral activity?
Methodological Answer: this compound's core structure includes a lactone ring and methylenedioxy group. Key synthetic strategies involve modifying these regions:
- Lactone ring : Cyclic hydrazide derivatives (e.g., compound 26) improve HBV suppression (EC50 = 0.03 µM) .
- Methylenedioxy group : Bromination or lactam formation (e.g., compound 18) broadens antiviral activity against HCV and herpesviruses . Systematic structure-activity relationship (SAR) studies guide these modifications, with purity and cytotoxicity (e.g., CC50 < 10 µM) rigorously validated via HPLC and MTT assays .
Q. What standardized assays are used to quantify this compound’s inhibition of HBV transcription?
Methodological Answer:
- qRT-PCR : Measures HBV RNA levels in treated vs. untreated cells .
- Promoter-reporter assays : Evaluate this compound’s effect on HBV promoter activity (e.g., luciferase-based systems) .
- Western blot/ELISA : Quantify viral proteins (HBsAg, HBeAg) to confirm transcriptional inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC50 values for this compound derivatives across studies?
Methodological Answer: Discrepancies in potency (e.g., compound 8-1’s EC50 >5 µM vs. 0.08 µM for derivative 5-4-2) arise from variations in:
- Cell lines : HepG2.2.15 vs. primary hepatocytes may differ in drug metabolism .
- Assay conditions : Viral load, incubation time, and endpoint measurements (RNA vs. DNA) must be standardized .
- Control compounds : Include lamivudine as a reference to normalize potency metrics .
Q. What experimental designs are optimal for studying this compound’s combination therapy potential?
Methodological Answer:
- Isobologram analysis : Test additive/synergistic effects with nucleoside analogs (e.g., lamivudine) using fixed-ratio combinations .
- Resistant strain models : Use lamivudine-resistant HBV to assess this compound’s efficacy against drug-resistant variants .
- Time-of-addition assays : Determine if this compound acts at early (transcription) or late (assembly) viral lifecycle stages .
Q. How do this compound derivatives modulate host transcription factors to suppress HBV cccDNA activity?
Methodological Answer: this compound 8-1 downregulates critical host factors (e.g., HNF4α) required for HBV promoter activity. Methodologies include:
- ChIP-seq : Identify transcription factor binding to cccDNA .
- siRNA knockdown : Confirm the role of specific factors in antiviral activity .
- Indirect cccDNA suppression : Measure cccDNA levels via Southern blot after prolonged treatment, as effects are transcriptionally mediated .
Q. What strategies validate the specificity of this compound’s antiviral mechanisms versus off-target cytotoxicity?
Methodological Answer:
- Genome-wide CRISPR screens : Identify host genes essential for this compound’s activity .
- Proteomics : Compare protein expression profiles in treated vs. untreated cells to detect off-target pathways .
- Cytotoxicity counter-screens : Test derivatives in non-hepatic cell lines (e.g., MT-2 cells) to rule out general toxicity .
Q. Methodological Considerations for Reproducibility
- Synthetic protocols : Fully characterize new derivatives via NMR, HRMS, and elemental analysis .
- Data reporting : Adhere to guidelines (e.g., Beilstein Journal) by detailing experimental conditions, controls, and statistical analyses .
- Supplementary materials : Provide raw datasets (e.g., qPCR Ct values, dose-response curves) to enable replication .
特性
IUPAC Name |
10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O6/c21-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-22-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBRYHUFFFYTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172321 | |
Record name | Helioxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18920-47-3 | |
Record name | Helioxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018920473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Helioxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。